molecular formula C16H12N2O4 B12943200 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-46-3

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12943200
CAS No.: 56894-46-3
M. Wt: 296.28 g/mol
InChI Key: BFGVHSRVNACCSO-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic aromatic compound that features both an oxadiazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids. One common method includes the reaction of 4-methoxybenzohydrazide with 2-carboxybenzoic acid under dehydrating conditions, often using reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: 2-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Uniqueness

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

56894-46-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C16H12N2O4/c1-21-11-8-6-10(7-9-11)14-17-18-15(22-14)12-4-2-3-5-13(12)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

BFGVHSRVNACCSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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